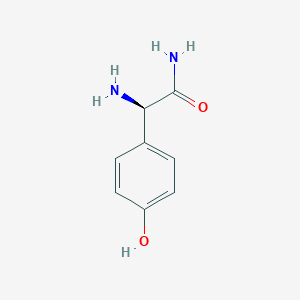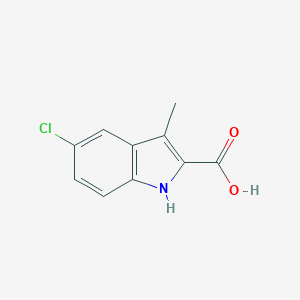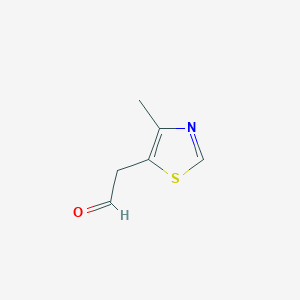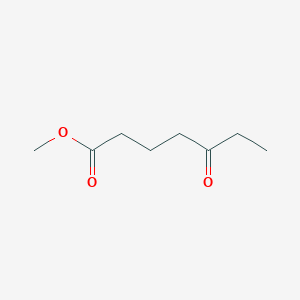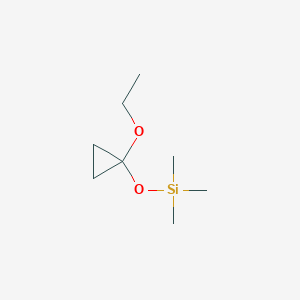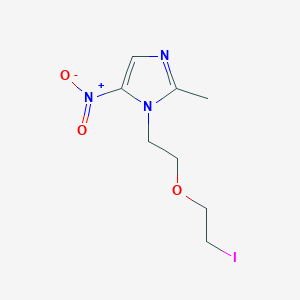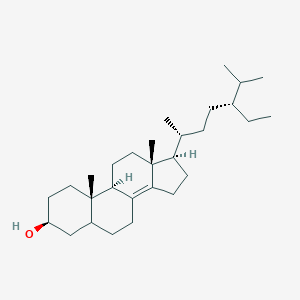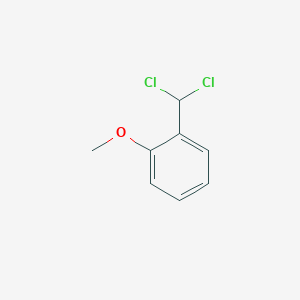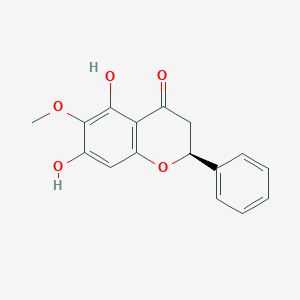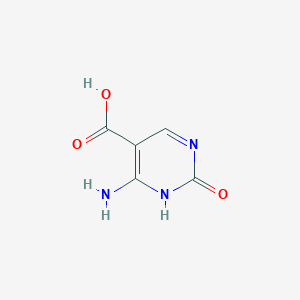
Tetraethylammonium borohydride
Overview
Description
Tetraethylammonium borohydride is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is related to other tetraalkylammonium borohydrides and has been used in the synthesis of complex borohydridoaluminates and as a co-catalyst in polymerization reactions. Its ability to capture and reduce CO2 to formate under ambient conditions has also been demonstrated, making it a compound of interest in the field of carbon capture and utilization .
Synthesis Analysis
The synthesis of this compound involves the reaction of aluminum borohydride with this compound at room temperature. This reaction yields a complex borohydridoaluminate, [(C2H5)4N][Al(BH4)4], which has been characterized by its IR spectrum and X-ray diffraction . Other related compounds, such as tetramethylphosphonium borohydride, have been synthesized via ion metathesis reactions in a weakly-coordinating aprotic environment .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been determined using various techniques such as single-crystal X-ray diffraction. For example, the structure of tetraethylammonium pentakis(isothiocyanato)bis(2,2'-bipyridine)uranate(IV) was solved by standard heavy-atom techniques and refined to a final R value of 0.083 . The structure of tetraethylammonium hydrotris(3,5-dimethylpyrazolyl)boratotricarbonylmolybdenum(0) was also determined, providing insights into the steric pocket formed by the 3-methyl hydrogens of the pyrazolyl moiety .
Chemical Reactions Analysis
This compound participates in various chemical reactions. It has been shown to react with CO2 to form triformatoborohydride ([HB(OCHO)3]-), with each BH4- anion reacting with three CO2 molecules. This reaction is significant for direct CO2 capture and reduction from air . Additionally, the reaction between 1-H-3(5)-methylpyrazole and the tetrahydroborate(-1) anion has been studied, providing direct proof of the regiospecific nature of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds have been extensively studied. For instance, tetra-n-butylammonium borohydride forms a hybrid hydrogen storage material, with its semiclathrate structure capable of storing molecular hydrogen within vacant cavities . The decomposition of these compounds has been investigated, revealing the evolution of various gases and the formation of metallic aluminum and boron at elevated temperatures . The pressure-influenced dihydrogen interactions of tetramethylphosphonium borohydride have also been characterized, indicating a polymorphic transition under high pressure .
Scientific Research Applications
Hydrogen Storage
Tetra-n-butylammonium borohydride, a variant of Tetraethylammonium borohydride, has been used to form a hybrid hydrogen storage material. It allows the storage of molecular hydrogen within vacant cavities and produces additional hydrogen via a hydrolysis reaction. This results in a significant increase in the gravimetric hydrogen storage capacity (Shin et al., 2009).
Carbon Dioxide Capture and Reduction
Tetraalkylammonium borohydrides, including this compound, have demonstrated the ability to capture CO2 and reduce it to formate under ambient conditions. These materials can absorb large amounts of CO2, even at low concentrations, and efficiently convert it into useful chemicals (Lombardo et al., 2021).
Electric Double-Layer Capacitors (EDLCs)
Tetraethylammonium bis(oxalato)borate and similar compounds have been studied for their potential in electric double-layer capacitors. These compounds exhibit favorable electrolytic properties for use in EDLCs, offering comparable capacitances to traditional electrolytes and possibly improving high-voltage performance at elevated temperatures (Nguyen et al., 2019).
Nanoparticle Synthesis
In the synthesis of nanoparticles, such as silver nanoparticles, sodium borohydride, which is closely related to this compound, is used as a reducing agent. This method is noted for producing nanoparticles with distinct properties suitable for various applications (Banne et al., 2017).
Medical Research
Although not directly related to this compound, Tetraethylammonium chloride, another variant, has been studied for its impact on cell apoptosis, suggesting potential implications in cancer research and therapy (Huang et al., 2013).
Mechanism of Action
Target of Action
Tetraethylammonium borohydride, also known as TEAB, is an experimental compound with no approved indication . Its primary targets are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The exact mechanism of action of TEAB is still under investigation . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . By blocking these targets, TEAB inhibits the transmission of nerve signals and the contraction of muscles.
Biochemical Pathways
The biochemical pathways affected by TEAB are related to its targets. For instance, by blocking calcium- and voltage-activated potassium channels, TEAB can affect the flow of potassium ions across cell membranes, which is crucial for nerve signal transmission and muscle contraction . .
Result of Action
The molecular and cellular effects of TEAB’s action are related to its inhibitory effects on its targets. For instance, by blocking autonomic ganglia and nicotinic acetylcholine receptors, TEAB can inhibit nerve signal transmission, leading to effects such as muscle relaxation . .
Action Environment
The action, efficacy, and stability of TEAB can be influenced by various environmental factors. For instance, TEAB is moisture sensitive and may decompose to produce toxic gases when it is heated or exposed to moisture . Therefore, it should be handled properly to avoid contact with strong oxidizing agents and organic acids, which could trigger combustion or explosion .
Safety and Hazards
properties
InChI |
InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFKFVWHLBHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CC[N+](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937840 | |
| Record name | N,N,N-Triethylethanaminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17083-85-1 | |
| Record name | Tetraethylammonium borohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Triethylethanaminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLAMMONIUM BOROHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2KD99MRX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetraethylammonium borohydride contribute to the preservation of historical documents and artwork?
A: this compound can be used to stabilize cellulose, the primary component of paper, against degradation. Research has shown that treating aged rag paper with this compound significantly improves its long-term stability []. This is achieved by reducing carbonyl groups (ketones and aldehydes) present in oxidized cellulose, which are responsible for its degradation over time. This application is particularly relevant for preserving historical documents and artwork on paper substrates.
Q2: Can you explain the significance of removing carbonyl groups from oxidized cellulose using this compound in paper conservation?
A: The presence of carbonyl groups in oxidized cellulose weakens the paper's structure, making it susceptible to further degradation, embrittlement, and discoloration over time []. This compound acts as a reducing agent, effectively converting these carbonyl groups back to their original alcohol form. This reduction process strengthens the cellulose chains, enhancing the paper's long-term stability and resistance to further damage []. This stabilization effect is crucial for preserving the integrity and longevity of valuable documents and artwork on paper.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



